REACTION_CXSMILES
|
[CH2:1]([NH2:6])[CH2:2][CH:3]([CH3:5])[CH3:4].[C:7]([O:12][CH3:13])(=[O:11])[C:8]([CH3:10])=[CH2:9]>CO>[CH3:13][O:12][C:7](=[O:11])[CH:8]([CH3:10])[CH2:9][NH:6][CH2:1][CH2:2][CH:3]([CH3:5])[CH3:4]
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Name
|
|
Quantity
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8.72 g
|
Type
|
reactant
|
Smiles
|
C(CC(C)C)N
|
Name
|
|
Quantity
|
12.01 g
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OC
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
at reflux under an argon atmosphere for 22 hours
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Duration
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22 h
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Type
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TEMPERATURE
|
Details
|
After cooling the mixture
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Type
|
CONCENTRATION
|
Details
|
was concentrated
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Type
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DISTILLATION
|
Details
|
distilled under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(CNCCC(C)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.31 g | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |